5'-Guanylylmethylenediphosphonate

Description

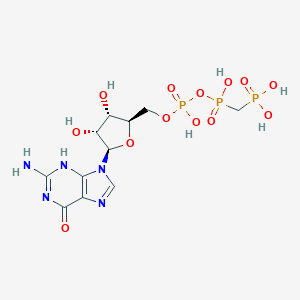

5'-Guanylylmethylenediphosphonate (CAS 10470-57-2), also known as β,γ-methylene-GTP sodium, is a non-hydrolyzable GTP analog. Its structure features a methylenediphosphonate group replacing the oxygen bridge between the β- and γ-phosphate moieties of GTP, rendering it resistant to enzymatic hydrolysis . This property makes it a critical tool in studying GTP-dependent processes, such as protein synthesis, where it acts as a competitive inhibitor by stalling elongation steps during translation . It is widely used in biochemical assays to investigate ribosome function, GTPase activity, and signal transduction pathways involving GTP-binding proteins.

Properties

CAS No. |

14997-54-7 |

|---|---|

Molecular Formula |

C11H18N5O13P3 |

Molecular Weight |

521.21 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |

InChI |

InChI=1S/C11H18N5O13P3/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-30(20,21)3-31(22,23)29-32(24,25)26/h2,4,6-7,10,17-18H,1,3H2,(H,20,21)(H,22,23)(H2,24,25,26)(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

GXTIEXDFEKYVGY-KQYNXXCUSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Phosphoramidite-Based Synthesis

A common method involves activating guanosine 5'-diphosphate (GDP) with a phosphoramidite reagent, followed by coupling with methylenediphosphonate. The reaction proceeds under anhydrous conditions in the presence of tetrazole as a catalyst. After oxidation with iodine/water, the crude product is purified via ion-exchange chromatography to yield GMPPCP with >90% purity.

Direct Modification of GTP

Alternative approaches start with GTP, replacing the γ-phosphate oxygen with a methylene group via a two-step process:

-

Protection of the α- and β-phosphates : Using tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions.

-

Methylene insertion : Reaction with methylenediphosphonyl chloride in the presence of triethylamine, followed by deprotection with tetrabutylammonium fluoride (TBAF).

Table 1. Key Reaction Parameters for GMPPCP Synthesis

Enzymatic Preparation Using Elongation Factor G (EF-G)

While chemical synthesis dominates, enzymatic methods leverage the specificity of GTP-binding proteins. EF-G, a ribosomal translocation factor, binds GMPPCP with high affinity, enabling isolation of the complex.

Ribosome-Assisted Loading

Incubation of EF-G with ribosomes and GMPPCP in a buffer containing 20 mM MgCl₂ and 80 mM NH₄Cl results in stable ternary complexes. Fusidic acid (0.1 mM) is added to trap the complex, followed by gel filtration to separate unbound nucleotide. This method achieves >85% complex formation efficiency.

Purification and Analytical Characterization

Ion-Pair Reverse-Phase HPLC

Post-synthesis purification employs ion-paired HPLC using a C18 column and a mobile phase of 25 mM triethylammonium acetate (TEAA) with 5% acetonitrile. GMPPCP elutes at 12.3 min, distinct from GTP (9.8 min) and GDP (8.2 min).

Table 2. HPLC Retention Times of Guanine Nucleotides

Mass Spectrometry

High-resolution ESI-MS confirms the molecular mass of GMPPCP (m/z 522.1 for [M-H]⁻), with no detectable hydrolysis products after 24 hours at 37°C.

Applications in Biochemical Research

Chemical Reactions Analysis

Phosphomethylphosphonic acid guanylate ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted guanylate esters.

Scientific Research Applications

Phosphomethylphosphonic acid guanylate ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a non-hydrolyzable analog of GTP, binding tightly to G-proteins in the presence of Mg2+ and acting as a potent stimulator of adenylate cyclase . In medicine, it is explored for its potential therapeutic effects, particularly in targeting specific molecular pathways. Industrial applications include its use in the development of novel materials and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of phosphomethylphosphonic acid guanylate ester involves its interaction with specific molecular targets. It binds to G-proteins in the presence of Mg2+, leading to the stimulation of adenylate cyclase . This interaction triggers a cascade of biochemical events, ultimately resulting in the modulation of various cellular processes. The compound’s ability to mimic GTP and its resistance to hydrolysis make it a valuable tool in studying G-protein-coupled signaling pathways .

Comparison with Similar Compounds

This compound vs. pGpG

- Structural Differences: this compound retains a guanine base linked to a triphosphate analog, whereas pGpG is a dinucleotide (guanine-guanine) with a single phosphodiester bond . The methylenediphosphonate group in this compound confers resistance to phosphatases, unlike pGpG, which is enzymatically cleaved during c-di-GMP turnover .

Functional Contrast :

This compound vs. Cangrelor

Structural Divergence :

- Mechanistic Comparison: this compound disrupts GTPase-dependent pathways, whereas Cangrelor binds irreversibly to the P2Y12 receptor on platelets, blocking adenosine diphosphate (ADP)-mediated activation . Cangrelor’s clinical efficacy is demonstrated in percutaneous coronary intervention (PCI), reducing thrombotic events without requiring metabolic activation—a contrast to this compound’s purely research-oriented applications .

Q & A

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS with isotope-labeled internal standards (e.g., C-GMP) is preferred for sensitivity (LOQ ≤1 nM). Sample preparation should involve SPE cartridges to remove interfering nucleotides. For cellular uptake studies, combine radiolabeled P-Guanylylmethylenediphosphonate with autoradiography to track subcellular localization .

Advanced Research Questions

Q. How can conflicting data on the compound’s efficacy in mitochondrial vs. cytoplasmic GTPase inhibition be resolved?

- Methodological Answer : Contradictions often arise from differential membrane permeability or compartment-specific degradation. Design experiments using:

- Mitochondrial-targeted probes : Couple the compound to triphenylphosphonium (TPP+) for enhanced uptake, validated via confocal microscopy with MitoTracker co-staining.

- Protease inhibitors : Include leupeptin/pepstatin in cytoplasmic assays to prevent lysosomal degradation.

Statistical analysis (ANOVA with post-hoc Tukey tests) should compare IC values across compartments .

Q. What strategies optimize the use of 5'-Guanylylymethylenediphosphonate in cryo-EM studies of GTPase conformational dynamics?

- Methodological Answer : To stabilize transient states:

- Gradual cooling : Flash-freeze grids at 0.5°C/min to prevent ice crystal disruption.

- Crosslinking : Use low-concentration glutaraldehyde (0.01%) to fix enzyme-inhibitor complexes without distorting structures.

Data processing should employ RELION for 3D classification, focusing on occupancy rates of the compound in active sites (>70% threshold for model inclusion) .

Q. How do solvent isotope effects (e.g., DO) influence the compound’s binding kinetics in GTPase assays?

- Methodological Answer : Deuterium oxide alters hydrogen-bonding networks and dielectric constants. Perform kinetic assays in HO vs. DO buffers, measuring / via surface plasmon resonance (SPR). Normalize data to solvent viscosity changes and analyze using Eyring plots to differentiate electronic vs. steric binding effects .

Data Analysis and Reproducibility

Q. What statistical approaches address variability in high-throughput screens using this compound?

- Methodological Answer : Apply robust z-score normalization to minimize plate-to-plate variability. For dose-response curves, use a four-parameter logistic model (Hill equation) with bootstrap resampling (n=1000 iterations) to estimate 95% confidence intervals. Outlier removal should follow Grubbs’ test (α=0.01) .

Q. How should researchers document raw data for reproducibility in studies involving this compound?

- Methodological Answer : Follow FAIR principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.